1-Butyl-3-methylpyridinium tetrafluoroborate
Overview
Description
1-Butyl-3-methylpyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C10H16BF4N and its molecular weight is 237.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermophysical Studies
1-Butyl-3-methylpyridinium tetrafluoroborate has been the subject of extensive thermophysical studies. For example, Bandrés et al. (2009) conducted a comprehensive study to understand its behavior, which is crucial for developing its potential as a new solvent. This study included measuring properties like density, speed of sound, refractive index, and viscosity, and provided insights into how the positional isomeric cationic structure affects these properties (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).
Aggregation Behavior in Aqueous Solutions
The aggregation behavior of this compound in aqueous solutions has been characterized. Bandrés et al. (2009) examined its properties like density, speed of sound, and conductivity at different temperatures, which helped in determining the critical aggregation concentration and the Gibbs energy of aggregation. Such studies are essential for understanding the interaction of these ionic liquids with water, impacting their use in various applications (Bandrés, Meler, Giner, Cea, & Lafuente, 2009).
Applications in Energy Storage
A key application area of this compound is in energy storage, particularly in lithium batteries. Diaw et al. (2005) explored its use in mixed ionic liquid electrolytes for batteries and supercapacitors. They investigated properties like viscosities, conductivities, and electrochemical windows, which are critical for the efficient performance of energy storage devices (Diaw, Chagnes, Carré, Willmann, & Lemordant, 2005).
Conductivity Behavior
Understanding the conductivity behavior of this compound is vital for its application in electrochemical systems. Bandrés et al. (2010) provided data on ionic conductivity as a function of temperature, which helps in assessing the influence of ionic structure on transport properties. Such studies are integral for the development of high-performance electrochemical applications (Bandrés, Montaño, Gascón, Cea, & Lafuente, 2010).
Volumetric Character
izationVolumetric characterization of this compound is another significant research area. Guerrero et al. (2012) reported densities and other properties over a range of temperatures and pressures, correlated with empirical equations. This information is vital for understanding the pressure-volume-temperature behavior of these fluids, which is crucial for applications in various thermodynamic systems (Guerrero, Martín, Pérez-Gregorio, Lafuente, & Bandrés, 2012).
Anion Influence on Thermophysical Properties
The influence of anions on the thermophysical properties of ionic liquids like this compound has been studied by Bandrés et al. (2010). They measured properties such as densities, refractive indices, and viscosities to analyze how the anion type impacts these properties. This understanding is crucial for the customized application of these ionic liquids in specific environments (Bandrés, Royo, Gascón, Castro, & Lafuente, 2010).
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the interaction of this compound with other molecules. Anantharaj and Banerjee (2011) used quantum chemical calculations to study its interaction with thiophene and pyridine, providing insights into the molecular characteristics and potential applications in chemical engineering and catalysis (Anantharaj & Banerjee, 2011).
Thermodynamic Properties
Research on the thermodynamic properties of this compound, such as pressure, density, and temperature data, has been conducted to develop empirical equations for this ionic liquid. This research is fundamental for understanding its behavior under different thermodynamic conditions, which is crucial for industrial applications (Safarov, Kul, El-Awady, Shahverdiyev, & Hassel, 2011).
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAMJVKASNOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049325 | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597581-48-1 | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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